1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFSPNRUFLBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone and related ethanone derivatives:
Structural and Functional Comparisons
Azetidine vs. Piperidine/Pyrrolidine Moieties The azetidine ring in the target compound imposes greater ring strain compared to five- or six-membered nitrogen heterocycles (e.g., pyrrolidine or piperidine). This strain may enhance reactivity or conformational selectivity in binding interactions . Piperidine-containing analogs (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) exhibit improved solubility due to the flexibility and basicity of the six-membered ring .
Aromatic vs. Aliphatic Substituents Phenyl-substituted analogs (e.g., 1-(4-(azetidin-1-yl)phenyl)ethanone) display planar aromatic systems conducive to π-π stacking, whereas the target compound’s aliphatic azetidine-pyrrolidine system may favor hydrophobic interactions .
Synthetic Accessibility The target compound’s synthesis likely involves acylation of azetidine precursors, analogous to methods used for 1-(1-aryl-1H-tetrazol-5-yl) derivatives (e.g., chloroacetyl chloride coupling followed by amine substitution) . Pyridine-based ethanones (e.g., 1-(pyridin-3-yl)ethanone) are typically synthesized via Friedel-Crafts acylation or cross-coupling reactions .
Biological Activity
1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone is a chemical compound notable for its unique structural features, which combine a pyrrolidine ring with an azetidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it is characterized by the following structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Pyrrolidine Moiety : A five-membered ring that enhances the compound's biological profile.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, related pyrrolidine and azetidine derivatives have shown effective antibacterial properties against various strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.
Antineoplastic Activity
Studies have demonstrated that compounds related to this structure exhibit moderate antineoplastic activity against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The biological evaluation of these compounds often reveals their potential as therapeutic agents in oncology .
The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its observed biological effects. The exact pathways remain under investigation and may vary based on the biological system studied.
Synthesis and Evaluation
A significant body of research focuses on the synthesis of this compound and its derivatives. The synthesis typically involves cyclization methods that yield high purity and yield, allowing for extensive biological evaluation.
In a comparative study, researchers synthesized several derivatives of azetidine and pyrrolidine, assessing their biological activities through various assays. These studies often include:
- In vitro assays for antimicrobial activity.
- Cell viability assays against cancer cell lines.
The findings from these evaluations suggest a promising future for this compound in drug development.
Comparison with Similar Compounds
To further understand the biological activity of this compound, it can be compared with other compounds featuring similar structural motifs:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Azetidine Derivatives | Azetidine Ring | Antimicrobial, Anticancer |
| Pyrrolidine Derivatives | Pyrrolidine Ring | Antimicrobial, Anti-inflammatory |
The combination of both rings in this compound may lead to unique properties not observed in simpler derivatives.
Q & A
Q. What are the common synthetic routes for 1-(3-(Pyrrolidine-1-carbonyl)azetidin-1-yl)ethanone, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling pyrrolidine and azetidine derivatives via carbonylative reactions. Key steps include:
- Azetidine activation : Functionalizing the azetidine ring with a carbonyl group using reagents like phosgene derivatives or carbonyldiimidazole (CDI) .
- Nucleophilic substitution : Introducing the pyrrolidine moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the final product .
- Optimization factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hours) critically affect yield and purity. Microwave-assisted synthesis may enhance efficiency .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of azetidine (δ 3.5–4.0 ppm) and pyrrolidine (δ 1.8–2.2 ppm) protons, while carbonyl signals appear at ~170 ppm in ¹³C NMR .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the azetidine-pyrrolidine junction. SHELX programs are widely used for refinement .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₀H₁₆N₂O₂: 212.1161 g/mol) .
Q. What functional groups dominate its reactivity, and how do they influence downstream applications?
- Carbonyl group : Participates in nucleophilic acyl substitutions (e.g., with amines or hydrazines) to form amides or hydrazones .
- Azetidine ring : Strain-driven reactivity enables ring-opening reactions under acidic or oxidative conditions .
- Pyrrolidine nitrogen : Acts as a weak base, facilitating coordination with metal catalysts in cross-coupling reactions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Density Functional Theory (DFT) : Predicts transition states and activation energies for azetidine-pyrrolidine coupling, guiding solvent/catalyst selection .
- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes or GPCRs) by modeling interactions with the carbonyl and azetidine groups .
- Machine learning : Trains models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .
Q. What strategies resolve contradictory spectroscopic data reported for this compound in literature?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data to rule out polymorphic variations .
- Batch-to-batch analysis : Use HPLC-MS to detect impurities (e.g., unreacted azetidine precursors) that may skew spectral interpretations .
- Standardized protocols : Adopt IUPAC guidelines for solvent selection (e.g., deuterated DMSO vs. CDCl₃) to minimize solvent-induced shifts .
Q. How does the steric environment of the azetidine ring affect its biological activity?
- Conformational studies : X-ray/NMR data show that the azetidine’s puckered ring imposes steric hindrance, limiting access to the carbonyl group in enzyme-binding pockets .
- SAR modifications : Introducing substituents at the azetidine 3-position (e.g., hydroxyl or fluorine) enhances target selectivity by altering steric bulk .
- Enzymatic assays : Compare IC₅₀ values of parent compound vs. derivatives to quantify steric effects on inhibition .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during azetidine functionalization to control stereochemistry .
- Continuous flow systems : Improve reproducibility by minimizing manual handling and maintaining precise temperature/pH control .
- In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor enantiomeric excess during synthesis .
Methodological Guidance
Q. How to design experiments for probing the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products under simulated sunlight .
Q. Best practices for comparing this compound’s bioactivity with structurally related analogs?
- Standardized assays : Use the same cell lines (e.g., HEK293 for GPCR studies) and normalization methods (e.g., β-galactosidase controls) .
- Free-energy calculations : Apply MM-PBSA/GBSA to correlate structural differences (e.g., azetidine vs. piperidine) with binding energy changes .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in SAR .
Q. How to address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve polar solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
